2,3-Dichloro-5-(chlorosulfonyl)benzoic acid
Overview
Description
2,3-Dichloro-5-(chlorosulfonyl)benzoic acid is an aromatic compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . This compound is characterized by the presence of two chlorine atoms and a chlorosulfonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid are currently unknown. This compound is a sulfonyl halide , a class of compounds known for their reactivity and potential to form various types of bonds with biological molecules
Mode of Action
As a sulfonyl halide, it may interact with biological targets through nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The resulting changes depend on the nature of the target and the specific site of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Additionally, factors such as pH and the presence of other molecules could influence its reactivity and interactions with targets.
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5-(chlorosulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor involved in the regulation of gene expression related to metabolism and inflammation . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PPARδ can lead to changes in the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, it may affect cellular processes such as apoptosis and cell proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to PPARδ can result in the modulation of gene expression by altering the receptor’s conformation and its ability to bind to DNA . This leads to downstream effects on various metabolic and inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties, while higher doses can lead to toxic or adverse effects . Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Beyond this range, the risk of toxicity increases significantly.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with PPARδ influences lipid metabolism, leading to changes in the levels of fatty acids and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may accumulate in certain tissues more than others.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorination of 2,3-dichlorobenzoic acid followed by sulfonation. The general steps are as follows:
Chlorination: 2,3-Dichlorobenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce additional chlorine atoms into the aromatic ring.
Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents such as sodium borohydride.
Oxidation Reactions: The benzoic acid core can undergo oxidation to form different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are used as oxidizing agents.
Major Products
Substitution: Products with different functional groups replacing the chlorine or chlorosulfonyl groups.
Reduction: Sulfonic acid derivatives.
Oxidation: Various oxidation products depending on the reaction conditions.
Scientific Research Applications
2,3-Dichloro-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with chlorine atoms at different positions.
2,5-Dichlorobenzoic acid: Lacks the chlorosulfonyl group.
2,3-Dichlorobenzoic acid: Lacks the chlorosulfonyl group.
Uniqueness
2,3-Dichloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and a chlorosulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-5-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGZTPVQCLURSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608222 | |
Record name | 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-95-7 | |
Record name | 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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